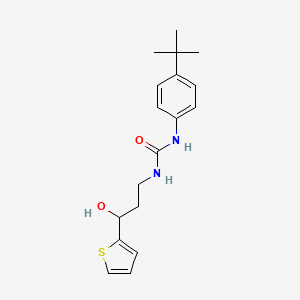

1-(4-(Tert-butyl)phenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

Description

This urea derivative features a 4-(tert-butyl)phenyl group linked via a urea bond to a 3-hydroxy-3-(thiophen-2-yl)propyl chain. The thiophene moiety introduces aromaticity and π-π stacking capabilities, while the hydroxyl group may contribute to hydrogen bonding or metabolic susceptibility. Its molecular formula is C₁₈H₂₃N₂O₂S (calculated molecular weight: 331.45 g/mol), though this is inferred from structural analogs like BJ52160 (see Table 1) . No direct experimental data for this compound are available in the provided evidence, necessitating extrapolation from structurally related molecules.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-18(2,3)13-6-8-14(9-7-13)20-17(22)19-11-10-15(21)16-5-4-12-23-16/h4-9,12,15,21H,10-11H2,1-3H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUGFHAGWJCYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea typically involves multiple steps. One common method starts with the reaction of 4-tert-butylphenyl isocyanate with 3-hydroxy-3-(thiophen-2-yl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)phenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions on the aromatic rings.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxy group.

Scientific Research Applications

1-(4-(Tert-butyl)phenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

*Inferred from BJ52160; †Estimated via computational tools (e.g., ChemDraw); ‡Predicted based on ethoxy’s lower hydrophobicity vs. tert-butyl.

Key Observations:

- SGC0946’s higher logP (3.51) reflects its bromine and extended hydrophobic regions, critical for binding epigenetic targets like DOT1L .

- Bioactivity: BJ52160 lacks reported biological data, but its structural simplicity suggests utility as a scaffold for urea-based inhibitors. In contrast, SGC0946 demonstrates potent DOT1L inhibition (IC₅₀ < 1 µM) due to its adenosine analog moiety and bromine-mediated hydrophobic interactions .

- Stability : SGC0946 is stored at -20°C for stability , whereas the target compound’s stability is uncharacterized but may benefit from the tert-butyl group’s electron-donating effects.

Functional Group Impact on Target Binding

- In SGC0946, this moiety likely anchors the compound to DOT1L’s catalytic site .

- Aromatic Substitutents : The tert-butyl group in the target compound may enhance van der Waals interactions in hydrophobic binding pockets compared to BJ52160’s ethoxy group, which is smaller and more polar .

- Thiophene vs. Heterocyclic Moieties : The thiophene in the target compound and BJ52160 offers moderate π-stacking ability, whereas SGC0946’s brominated pyrrolopyrimidine enables stronger interactions with aromatic residues in enzymes .

Biological Activity

1-(4-(Tert-butyl)phenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tert-butyl group, a phenyl ring, and a thiophen-2-yl moiety. The synthesis typically involves the reaction of appropriate isocyanates with amines or alcohols to form urea derivatives. The specific synthetic pathways can vary based on the desired substituents and functional groups.

Biological Activities

-

Anticancer Activity

Research indicates that urea derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines, including breast, prostate, and lung cancer cells. For instance, related compounds displayed GI50 values ranging from 15 to 30 μM against multiple cancer types, suggesting that modifications in the structure can enhance their potency against specific targets . -

Antimicrobial Properties

Urea derivatives have been noted for their antimicrobial activities. Compounds with similar structures have shown effectiveness against a range of bacterial strains and fungi. In vitro studies reported minimum inhibitory concentrations (MICs) that indicate potential as broad-spectrum antimicrobial agents . -

Anti-inflammatory Effects

The biological activity of this compound may also extend to anti-inflammatory effects. Urea derivatives have been implicated in the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many urea derivatives act as enzyme inhibitors. For example, they may inhibit cyclooxygenase (COX) or other enzymes involved in cancer proliferation and inflammation .

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis through various pathways .

- Reactive Oxygen Species (ROS) Modulation : Certain urea derivatives have been shown to modulate oxidative stress in cells, which can contribute to their anticancer and antimicrobial activities .

Case Study 1: Anticancer Evaluation

A recent study evaluated the cytotoxic effects of structurally similar urea compounds on human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values below 20 μM against breast and lung cancer cells, highlighting the potential of this class of compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, a series of urea derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds had MIC values as low as 5 μg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as effective antimicrobial agents .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-(tert-butyl)phenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions. A primary route begins with functionalizing the tert-butylphenyl group via alkylation or coupling reactions, followed by introducing the thiophene-containing hydroxypropyl moiety through nucleophilic substitution or condensation. Key steps include:

- Step 1 : Preparation of the tert-butylphenyl intermediate using tert-butyl chloride and a phenyl derivative under basic conditions (e.g., potassium tert-butoxide) .

- Step 2 : Introduction of the thiophene-hydroxypropyl group via gold(I)-catalyzed cyclization or thiophene-functionalized epoxide opening .

- Optimization : Reaction conditions (solvents, catalysts, temperature) are tailored to maximize yield and purity. For example, dichloromethane or THF is used for solubility, and palladium catalysts enhance coupling efficiency .

Q. How is this compound characterized, and which analytical techniques are critical for confirming its structure?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation.

- NMR : Peaks at δ 1.3–1.4 ppm (tert-butyl protons) and δ 6.5–7.5 ppm (thiophene and aromatic protons) validate substituent placement .

- MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight alignment with the formula C₂₁H₂₈N₂O₂S .

- Supplementary Techniques : FT-IR identifies urea carbonyl stretching (~1650 cm⁻¹), and X-ray crystallography resolves stereochemistry .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Data :

| Property | Value/Description | Reference |

|---|---|---|

| Solubility | Low in water; soluble in DMSO, DMF, dichloromethane | |

| Stability | Degrades above 200°C; sensitive to prolonged UV exposure |

Advanced Research Questions

Q. How does the urea functional group influence interactions with biological targets, and what SAR (Structure-Activity Relationship) insights exist?

- Mechanistic Insight : The urea group (–NH–CO–NH–) facilitates hydrogen bonding with enzyme active sites (e.g., kinases or proteases). For example, the tert-butyl group enhances lipophilicity, improving membrane permeability .

- SAR Comparisons :

| Structural Modification | Impact on Activity | Reference |

|---|---|---|

| Replacement of thiophene with furan | Reduced binding affinity due to weaker π-π interactions | |

| Substitution of tert-butyl with smaller alkyl groups | Decreased metabolic stability |

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., pH, co-solvents).

- Validation : Replicate assays using standardized protocols (e.g., fixed DMSO concentration ≤1%) and orthogonal methods (SPR vs. fluorescence assays) .

- Statistical Tools : Multivariate analysis (e.g., PCA) identifies outliers or confounding variables in datasets .

Q. What is the hypothesized mechanism of action for this compound in modulating cellular pathways?

- Proposed Mechanism : The compound acts as a competitive inhibitor of kinases (e.g., MAPK or PI3K) by binding to the ATP pocket via:

- Hydrogen bonds between urea carbonyl and kinase backbone amides.

- Hydrophobic interactions from the tert-butyl and thiophene groups .

- Evidence : Molecular docking simulations and mutagenesis studies validate binding residues (e.g., Lys123 in PI3Kγ) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Approach :

- ADMET Prediction : Tools like SwissADME predict logP (2.8–3.2) and BBB permeability (moderate) .

- QSAR Models : Correlate structural descriptors (e.g., polar surface area) with bioavailability. Substituent modifications (e.g., adding –OH groups) improve solubility without sacrificing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.